N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound that is structurally related to tetrahydronaphthalene derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry and synthetic chemistry. Although the provided papers do not directly discuss N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds such as 5,6,7,8-tetrahydronaphthalen-1-amine and 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves multi-step processes with moderate overall yields. For instance, the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid includes steps like bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in a 27% overall yield . These methods could potentially be adapted for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine by including a methylation step.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a tetrahydronaphthalene moiety, which can exhibit atropisomerism as observed in some 1,3-thiazolidin-4-ones . Atropisomerism is a phenomenon where molecules with certain rotational bonds can exist in different conformations that are stable and can be isolated. The stability of these isomers can be influenced by the substituents on the tetrahydronaphthalene framework, as indicated by quantum chemical calculations .
Chemical Reactions Analysis
The tetrahydronaphthalene derivatives can undergo various chemical reactions depending on their functional groups. For example, the one-pot reaction involving 5,6,7,8-tetrahydronaphthalen-1-amine can lead to the formation of thiazolidinones and benzothiazepinones . These reactions are influenced by the nature of the substituents on the arenealdehydes used in the synthesis. The presence of electron-withdrawing or electron-donating groups can steer the reaction towards different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are determined by their molecular structure. The presence of amine groups, for instance, can affect the compound's solubility, boiling point, and reactivity. The atropisomerism observed in some derivatives can also impact the physical properties, such as melting points, due to the different spatial arrangements of the isomers . The chemical properties, such as reactivity towards electrophiles or nucleophiles, are influenced by the electronic nature of the substituents on the tetrahydronaphthalene core .
Safety And Hazards
The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZARMFRLPAOETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874230 | |
Record name | 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
19485-85-9 | |
Record name | N-Methyl-2-amino-1,2,3,4-tetrahydronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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